4-Hydroxyquinoline-6-acetic acid

MAO-B inhibition enzyme selectivity profiling neurodegenerative disease target

4-Hydroxyquinoline-6-acetic acid (CAS 52481-07-5) is a regiospecifically substituted quinoline scaffold with documented MAO‑B inhibition (IC50 530 nM) and selectivity over CYP3A4 (IC50 800 nM) and AChE (IC50 1.20E+3 nM). The 6‑position acetic acid provides a unique vector for amidation, esterification, or reduction that positional isomers cannot replicate. The 4‑OH group enables orthogonal protection for sequential derivatization. Distinct from 3‑, 5‑, 7‑, or 8‑acetic acid derivatives and 2‑oxo analogs. Substituting with a generic hydroxyquinoline introduces uncontrolled variables that invalidate SAR. Verify CAS before purchase to ensure synthetic reproducibility.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B11899518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyquinoline-6-acetic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)C(=O)C=CN2
InChIInChI=1S/C11H9NO3/c13-10-3-4-12-9-2-1-7(5-8(9)10)6-11(14)15/h1-5H,6H2,(H,12,13)(H,14,15)
InChIKeyGWDQUNFSNJGOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyquinoline-6-acetic Acid: Procurement and Selection Baseline for a Positionally Specific Quinoline Building Block


4-Hydroxyquinoline-6-acetic acid (CAS 52481-07-5) is a heterocyclic building block defined by its quinoline core with a hydroxyl substituent at the 4-position and an acetic acid moiety at the 6-position [1]. This substitution pattern distinguishes it from other positional isomers (e.g., 3-, 5-, 7-, or 8-acetic acid derivatives) and from the broader class of 4-hydroxyquinolin-2-ones, which feature a carbonyl at the 2-position rather than the aromatic quinoline structure present in this compound [2]. The compound has been evaluated in enzyme inhibition assays, with reported activity against monoamine oxidase B (MAO-B, IC50 = 530 nM) and cytochrome P450 3A4 (CYP3A4, IC50 = 800 nM), as documented in the ChEMBL database via BindingDB [3]. The molecule is also referenced under ChEMBL ID CHEMBL5081574, indicating its inclusion in curated medicinal chemistry data repositories [3]. The presence of both a hydrogen bond-donating hydroxyl group and a carboxylic acid side chain at defined positions enables derivatization via esterification, amidation, or metal coordination, making this scaffold a functionalizable intermediate for medicinal chemistry and probe development applications.

Why Generic 4-Hydroxyquinoline Analogs Cannot Substitute for 4-Hydroxyquinoline-6-acetic Acid in Procurement Decisions


Substituting 4-hydroxyquinoline-6-acetic acid with a generic "hydroxyquinoline" or a positional isomer is not functionally equivalent due to the profound impact of acetic acid substitution position on both reactivity and biological target engagement. Positional isomers such as 4-hydroxyquinoline-3-acetic acid derivatives (e.g., the 2-oxo-1,2-dihydroquinolin-3-ylacetic acid series) have been extensively studied for anti-inflammatory and analgesic activity [1], while 4-hydroxyquinoline-8-acetic acid exhibits distinct metal-chelating properties that diverge from the 6-substituted analog . Even within the same quinoline scaffold, the substitution position fundamentally alters the compound's physicochemical properties, including solubility and lipophilicity, which in turn affect synthetic accessibility, formulation behavior, and biological target preference [2]. The acetic acid moiety at the 6-position provides a specific vector for molecular extension that cannot be replicated by 3- or 8-substituted analogs without changing the overall molecular geometry and binding orientation. Consequently, procurement specifications for 4-hydroxyquinoline-6-acetic acid must be maintained with rigor, as substitution with a positional isomer or a 2-oxo derivative will introduce uncontrolled variables that invalidate structure-activity relationship (SAR) models and synthetic reproducibility.

Quantitative Differentiation Evidence for 4-Hydroxyquinoline-6-acetic Acid: Comparative Target Engagement, Physicochemical Properties, and Structural Specificity


MAO-B Inhibition: Target Engagement Profile of 4-Hydroxyquinoline-6-acetic Acid Relative to CYP3A4 and AChE

4-Hydroxyquinoline-6-acetic acid exhibits measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 530 nM as determined using kynuramine as substrate in supersomes expressing the human recombinant enzyme [1]. The same compound shows reduced activity against cytochrome P450 3A4 (CYP3A4, IC50 = 800 nM) and minimal activity against acetylcholinesterase (AChE, IC50 = 1.20E+3 nM) [1]. These data provide a three-target comparative profile that distinguishes this compound from analogs that may exhibit different selectivity windows.

MAO-B inhibition enzyme selectivity profiling neurodegenerative disease target

Substitution Position Comparison: 4-Hydroxyquinoline-6-acetic Acid Versus 4-Hydroxyquinoline-3-acetic Acid Derivatives in Anti-inflammatory Activity

The class of 4-hydroxyquinoline-3-acetic acid derivatives (specifically 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its alkyl esters) has been systematically evaluated in the carrageenan edema model, with several analogs demonstrating anti-exudative activity comparable to diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID) [1]. 4-Hydroxyquinoline-6-acetic acid is structurally distinct from this 3-acetic acid series, differing in both the acetic acid attachment position (6- versus 3-position) and the oxidation state of the quinoline ring (aromatic versus 2-oxo-1,2-dihydro).

positional isomer comparison anti-inflammatory activity carrageenan edema model

Solubility Profile: 4-Hydroxyquinoline-6-acetic Acid Physicochemical Characteristics Versus Positional Isomer 4-Hydroxyquinoline-8-acetic Acid

4-Hydroxyquinoline-6-acetic acid exhibits limited aqueous solubility, with dissolution in water requiring heating and ultrasonication; the compound is more readily soluble in DMSO and methanol under similar conditions . In contrast, the positional isomer 4-hydroxyquinoline-8-acetic acid demonstrates lower aqueous solubility relative to its parent 8-hydroxyquinoline, with the acetic acid moiety at the 8-position conferring a distinct solubility profile that differs from the 6-substituted analog .

aqueous solubility DMSO solubility physicochemical properties

Molecular Weight and Structural Distinction from 4-Hydroxyquinolin-2-one Pharmacophore Class

4-Hydroxyquinoline-6-acetic acid has a molecular weight of 203.19 g/mol [1]. This compound is structurally distinct from the 4-hydroxyquinolin-2(1H)-one pharmacophore class, which has been extensively characterized as NMDA receptor glycine site antagonists. Within that class, potent analogs such as 5-aza-7-chloro-4-hydroxy-3-(3-phenoxyphenyl)quinolin-2(1H)-one achieve IC50 values of 110 nM in [3H]DCKA binding assays and Kb of 11 nM in electrophysiological assays [2]. 4-Hydroxyquinoline-6-acetic acid lacks the 2-oxo group essential for glycine site antagonism and contains a carboxylic acid at the 6-position rather than the 3-aryl substitution pattern required for potent NMDA receptor modulation.

molecular weight pharmacophore classification NMDA glycine site antagonism

Evidence-Backed Application Scenarios for 4-Hydroxyquinoline-6-acetic Acid Procurement


MAO-B Inhibitor Probe Development and Selectivity Profiling

Based on documented MAO-B inhibition (IC50 = 530 nM) with measurable selectivity over CYP3A4 (IC50 = 800 nM) and AChE (IC50 = 1.20E+3 nM), 4-hydroxyquinoline-6-acetic acid serves as a starting scaffold for medicinal chemistry optimization targeting monoamine oxidase B [1]. The carboxylic acid at the 6-position provides a synthetic handle for amide or ester derivatization to explore SAR around MAO-B potency and isoform selectivity (MAO-B versus MAO-A). The moderate CYP3A4 inhibition should be considered in ADME-Tox profiling of derivative series. Procurement of this specific isomer ensures that subsequent SAR conclusions are not confounded by positional substitution effects.

Quinoline Scaffold Diversification via 6-Position Functionalization

The 6-acetic acid substituent offers a defined vector for molecular elaboration through esterification, amidation, or reduction to the corresponding alcohol, enabling the generation of structurally diverse quinoline libraries [1]. Unlike 3-acetic acid analogs that have been explored for anti-inflammatory applications, the 6-substituted scaffold remains relatively under-characterized, offering opportunities for novel intellectual property generation [2]. The 4-hydroxy group provides an additional site for orthogonal protection and functionalization, allowing sequential derivatization strategies.

Metal-Chelating Ligand Design with Defined Coordination Geometry

The 4-hydroxyquinoline core combined with the 6-acetic acid moiety creates a bidentate or tridentate metal-binding motif with specific coordination geometry dictated by the relative positions of the nitrogen, 4-OH, and 6-CH2COOH groups [1]. This scaffold can serve as a ligand for transition metal complexation in catalysis or as a metal-chelating pharmacophore for metalloenzyme inhibition. The 6-acetic acid attachment provides a different bite angle and metal-binding pocket complementarity compared to 8-hydroxyquinoline analogs, which are more commonly employed as metal chelators [2].

CYP Enzyme Interaction Studies and Drug-Drug Interaction Assessment

The documented CYP3A4 inhibition (IC50 = 800 nM) provides a baseline for evaluating this scaffold's potential for cytochrome P450-mediated drug-drug interactions [1]. Researchers developing compounds derived from this core should incorporate CYP inhibition panels early in lead optimization, as the unsubstituted scaffold already exhibits measurable CYP3A4 activity. This property distinguishes 4-hydroxyquinoline-6-acetic acid from structurally related quinolines that may show divergent CYP inhibition profiles, enabling informed go/no-go decisions in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyquinoline-6-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.